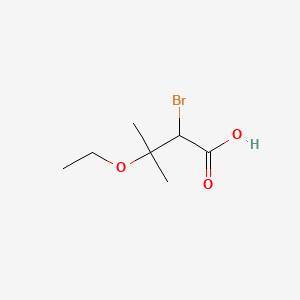
2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H5F4NO3 It is characterized by the presence of both fluoro and trifluoroacetamido groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid typically involves the introduction of fluoro and trifluoroacetamido groups onto a benzoic acid derivative. One common method involves the reaction of 2-fluorobenzoic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the aromatic ring.
Hydrolysis: The trifluoroacetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluoro-substituted benzoic acids, while hydrolysis would produce the corresponding amine and carboxylic acid.
Applications De Recherche Scientifique
2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of both fluoro and trifluoroacetamido groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H5F4NO3 |
|---|---|
Poids moléculaire |
251.13 g/mol |
Nom IUPAC |
2-fluoro-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H5F4NO3/c10-4-2-1-3-5(6(4)7(15)16)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) |
Clé InChI |
FJEATCZCRHVJJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)

![Benzyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13495354.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)


![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)


